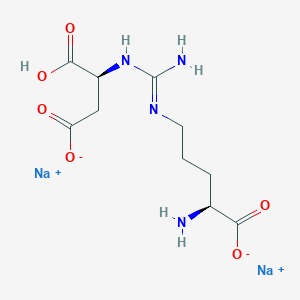
Argininosuccinic acid disodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argininosuccinic acid disodium is a non-proteinogenic amino acid that plays a crucial role in the urea cycle. It is an intermediate compound formed during the conversion of citrulline and aspartic acid into arginine. This compound is essential for the detoxification of ammonia in the liver and is involved in the synthesis of nitric oxide, a vital signaling molecule in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Argininosuccinic acid disodium can be synthesized through the reaction of citrulline and aspartic acid. The enzyme argininosuccinate synthetase catalyzes this reaction, forming argininosuccinic acid, which is then converted to its disodium salt form .
Industrial Production Methods
In industrial settings, the production of this compound involves the fermentation of microorganisms that express the necessary enzymes for the urea cycle. The fermentation broth is then processed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Argininosuccinic acid disodium undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce arginine and fumarate.
Oxidation: It can undergo oxidation reactions, leading to the formation of reactive oxygen species.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and specific enzymes like argininosuccinate lyase.
Oxidation: Common oxidizing agents include hydrogen peroxide and other reactive oxygen species.
Major Products
Hydrolysis: Produces arginine and fumarate.
Oxidation: Leads to the formation of various oxidized derivatives and reactive oxygen species.
Scientific Research Applications
Argininosuccinic acid disodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the study of the urea cycle and related metabolic pathways.
Biology: Investigated for its role in nitric oxide synthesis and its impact on cellular signaling.
Medicine: Studied for its potential therapeutic applications in treating urea cycle disorders and other metabolic conditions.
Industry: Utilized in the production of supplements and pharmaceuticals targeting metabolic health
Mechanism of Action
Argininosuccinic acid disodium exerts its effects primarily through its role in the urea cycle. It is cleaved by the enzyme argininosuccinate lyase to produce arginine and fumarate. Arginine is then further metabolized to produce nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation and immune response .
Comparison with Similar Compounds
Similar Compounds
Citrulline: Another intermediate in the urea cycle, involved in the synthesis of argininosuccinic acid.
Aspartic Acid: A precursor in the synthesis of argininosuccinic acid.
Arginine: The final product of the urea cycle, synthesized from argininosuccinic acid.
Uniqueness
Argininosuccinic acid disodium is unique due to its dual role in both the urea cycle and nitric oxide synthesis. This dual functionality makes it a critical compound for both detoxification of ammonia and regulation of blood flow and immune response .
Properties
Molecular Formula |
C10H16N4Na2O6 |
|---|---|
Molecular Weight |
334.24 g/mol |
IUPAC Name |
disodium;(2S)-2-amino-5-[[amino-[[(1S)-1-carboxy-2-carboxylatoethyl]amino]methylidene]amino]pentanoate |
InChI |
InChI=1S/C10H18N4O6.2Na/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16;;/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14);;/q;2*+1/p-2/t5-,6-;;/m0../s1 |
InChI Key |
NIOYXHIHRCWMMB-USPAICOZSA-L |
Isomeric SMILES |
C(C[C@@H](C(=O)[O-])N)CN=C(N)N[C@@H](CC(=O)[O-])C(=O)O.[Na+].[Na+] |
Canonical SMILES |
C(CC(C(=O)[O-])N)CN=C(N)NC(CC(=O)[O-])C(=O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


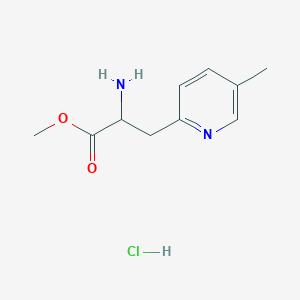
![2-[6-(Cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13385505.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385510.png)
![3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13385517.png)
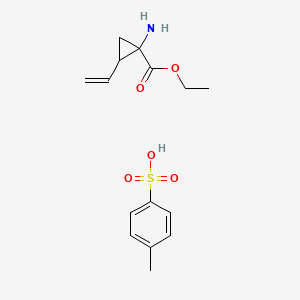
![(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B13385526.png)
![(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride](/img/structure/B13385530.png)


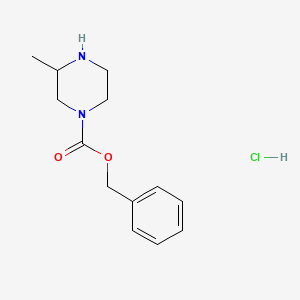
![2-[[3-[1-[4-[[2-[[2-(Dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13385545.png)
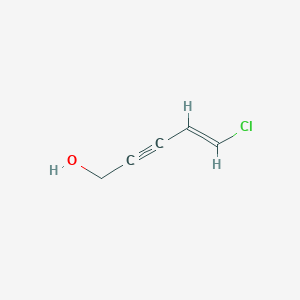
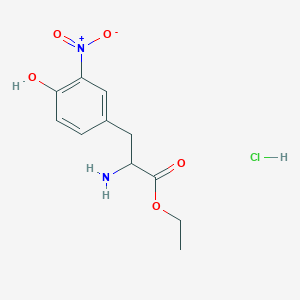
![2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-yl]-1-(prop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B13385556.png)
